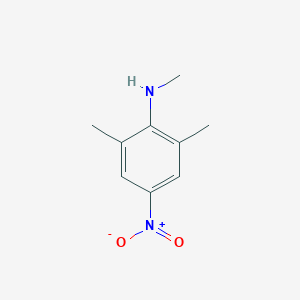

N,2,6-trimethyl-4-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,2,6-trimethyl-4-nitroaniline is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrial Applications

-

Dye Production :

- N,2,6-trimethyl-4-nitroaniline serves as a precursor in the synthesis of various dyes and pigments. It is particularly significant in the production of azo dyes, which are widely used in textiles and coatings due to their vibrant colors and stability .

- The compound can undergo reduction to form p-phenylenediamine, an essential component in dye manufacturing .

- Corrosion Inhibitors :

-

Antimicrobial Properties :

- Nitro compounds are known for their antimicrobial activity. This compound may exhibit efficacy against resistant bacterial strains by producing reactive intermediates that bind to DNA and disrupt cellular function.

- Studies have indicated that derivatives of this compound can inhibit the growth of pathogens such as Pseudomonas aeruginosa, suggesting potential for antibiotic development.

-

Anti-inflammatory Effects :

- Research indicates that nitro-containing compounds can modulate inflammatory responses. This compound has shown potential in reducing pro-inflammatory cytokine levels in macrophage cultures, indicating its utility in managing inflammatory diseases.

-

Cytotoxicity :

- Laboratory studies have demonstrated that this compound can induce cytotoxic effects in certain cell lines. It has been associated with DNA damage and the formation of N-hydroxylated metabolites that may contribute to carcinogenic potential.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against Pseudomonas aeruginosa, supporting development of new antibiotics. |

| Inflammation Models | Inhibited nitric oxide synthase activity and reduced cytokine levels in macrophage cultures. |

| Cytotoxicity Assessment | Significant cytotoxicity against cancer cell lines with effective dose ranges identified (IC50 values). |

Propriétés

Formule moléculaire |

C9H12N2O2 |

|---|---|

Poids moléculaire |

180.2 g/mol |

Nom IUPAC |

N,2,6-trimethyl-4-nitroaniline |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-8(11(12)13)5-7(2)9(6)10-3/h4-5,10H,1-3H3 |

Clé InChI |

OJZSIHMWQJMHFS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |

SMILES canonique |

CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.